molecular formula C11H15NO2 B13059543 (R)-2-(4-Methoxyphenyl)morpholine

(R)-2-(4-Methoxyphenyl)morpholine

Cat. No.: B13059543
M. Wt: 193.24 g/mol
InChI Key: PLULTGXHWIAVIR-NSHDSACASA-N
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Description

(R)-2-(4-Methoxyphenyl)morpholine is a chiral morpholine derivative characterized by a methoxy-substituted phenyl group at the 2-position of the morpholine ring. The methoxy group at the para position of the phenyl ring confers electron-donating properties, influencing both electronic behavior and intermolecular interactions. Spectral characterization of related compounds (e.g., 1H NMR: δ 3.87 ppm for OMe; LC-MS m/z: 478 [M+1]) highlights distinct signals for the methoxyphenyl moiety and morpholine backbone . The stereochemistry (R-configuration) further modulates its biological and physicochemical properties, making it a compound of interest in drug discovery and materials science.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(2R)-2-(4-methoxyphenyl)morpholine

InChI

InChI=1S/C11H15NO2/c1-13-10-4-2-9(3-5-10)11-8-12-6-7-14-11/h2-5,11-12H,6-8H2,1H3/t11-/m0/s1

InChI Key

PLULTGXHWIAVIR-NSHDSACASA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CNCCO2

Canonical SMILES

COC1=CC=C(C=C1)C2CNCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Methoxyphenyl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and morpholine.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 4-methoxybenzaldehyde with morpholine under acidic or basic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or hydrogenation to yield ®-2-(4-Methoxyphenyl)morpholine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Methoxyphenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The compound can be further reduced to modify the morpholine ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as sodium hydride or organolithium compounds.

Major Products Formed

    Oxidation: Formation of 2-(4-Hydroxyphenyl)morpholine.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

®-2-(4-Methoxyphenyl)morpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of ®-2-(4-Methoxyphenyl)morpholine depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The methoxy group and morpholine ring play crucial roles in its binding affinity and activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on electronic effects, pharmacological activity, and synthetic strategies across morpholine derivatives and analogs.

Structural and Electronic Comparisons
Compound Key Substituents Electronic Effects Spectral/Physical Properties
(R)-2-(4-Methoxyphenyl)morpholine 2-(4-MeO-phenyl), morpholine (O-heterocycle) Strong electron-donating (MeO), enhances π-delocalization NMR: δ 3.87 ppm (OMe); Red-shifted emission in polar solvents
4-Phenylthiomorpholine 4-Ph, thiomorpholine (S-heterocycle) Sulfur increases polarizability, weak electron-withdrawing Higher λmax in UV-Vis vs. morpholine
4-[(2-Fluoro-3-MeO-phenyl)methyl]morpholine 4-(Fluoro-MeO-benzyl) Fluoro (electron-withdrawing) vs. MeO (donating) balance Enhanced H-bonding potential; altered bioavailability
4-[2-(Methylsulphonyl)phenyl]morpholine 4-(MeSO2-Ph) Strong electron-withdrawing (SO2), reduces electron density Lower emission intensity; increased metabolic stability

Key Observations :

  • The 4-methoxyphenyl group in (R)-2-(4-MeO-phenyl)morpholine promotes intramolecular charge transfer (ICT), as seen in red-shifted emission spectra in DMF .
  • Thiomorpholine derivatives exhibit distinct electronic profiles due to sulfur’s polarizability, often leading to altered reactivity and binding affinity compared to oxygen analogs .
  • Electron-withdrawing groups (e.g., SO2 in 4-[2-(MeSO2)phenyl]morpholine) reduce ICT efficiency but enhance stability in biological systems .
Pharmacological Activity
Compound Biological Activity Mechanism/Notes Reference
(R)-2-(4-MeO-phenyl)morpholine Potential CNS modulation MeO group enhances blood-brain barrier penetration; stereospecific binding
4-Phenylmorpholine derivatives Antimicrobial, anti-inflammatory Morpholine core interacts with bacterial enzymes (e.g., Linezolid-like activity)
4-[(2-Fluoro-3-MeO-phenyl)methyl]morpholine Anticancer/Agrochemical potential Fluorine improves lipophilicity; synergistic electronic effects enhance target affinity
Thiomorpholine derivatives Antiviral, antiparasitic Sulfur atom increases interaction with cysteine proteases

Key Observations :

  • The 4-MeO-phenyl group in (R)-2-(4-MeO-phenyl)morpholine may enhance CNS activity due to improved lipophilicity and H-bond donor/acceptor balance .
  • Linezolid, a 4-phenylmorpholine derivative, demonstrates the importance of morpholine’s conformational rigidity in antimicrobial activity .

Key Challenges :

  • Stereochemical purity in (R)-configured morpholines requires chiral catalysts or resolution techniques.
  • Electron-donating groups (e.g., MeO) may necessitate protective strategies during synthesis to prevent undesired oxidation .

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